N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a chlorinated phenyl ring, a dioxidoisothiazolidinyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chlorinated Phenyl Intermediate: Starting with a chlorinated benzene derivative, various functional groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the Dioxidoisothiazolidinyl Group: This step may involve the reaction of the intermediate with a suitable isothiazolidine derivative under oxidative conditions.
Coupling with the Nitrobenzamide Moiety: The final step often involves coupling the intermediate with a nitrobenzamide derivative using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or as a lead compound for developing new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide would depend on its specific interactions with biological targets. Generally, such compounds may:
Bind to Enzymes or Receptors: Inhibiting or activating their function.
Interfere with Cellular Processes: Such as DNA replication or protein synthesis.
Induce Oxidative Stress: Leading to cell damage or death.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4,5-dimethoxy-2-nitrobenzamide: Lacks the dioxidoisothiazolidinyl group.
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide: Lacks the dimethoxy groups.
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxybenzamide: Lacks the nitro group.
Uniqueness
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O7S/c1-28-16-9-12(14(22(24)25)10-17(16)29-2)18(23)20-11-4-5-13(19)15(8-11)21-6-3-7-30(21,26)27/h4-5,8-10H,3,6-7H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMWYZNSJFVFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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